Acid Red 289

Descripción

Contextualization of Acid Red 289 within Xanthene and Azo Dye Chemistry

This compound holds a unique position in dye chemistry as it is classified as both a xanthene and a synthetic azo dye. specialchem.comcymitquimica.com

Xanthene Dyes : This class of dyes is characterized by a core structure derived from xanthene, a heterocyclic organic compound. Xanthene dyes are known for their strong, often fluorescent, colors. pylamdyes.comtcichemicals.com this compound's xanthene backbone contributes to its brilliant red hue and its utility in applications requiring high visibility. pylamdyes.comspecialchem.com

Azo Dyes : Azo dyes represent the largest group of synthetic colorants and are defined by the presence of one or more azo groups (–N=N–) in their molecular structure. cymitquimica.com This functional group is a powerful chromophore that imparts intense color. The presence of the azo group in this compound is a key determinant of its characteristic vibrant red color. cymitquimica.com

The dual classification of this compound gives it a combination of properties, such as the brightness typical of xanthene dyes and the strong coloring power associated with azo dyes.

Historical Development and Evolution of Research Applications

The study and production of this compound have a notable history. For instance, the Japanese company Taiyo Fine Chemicals began research into the dye in 1983. taiyo-fc.co.jp This initiative was prompted by the cessation of its overseas production, creating a demand for domestic manufacturing. The company successfully developed a stable production method and has been supplying the dye for over 35 years. taiyo-fc.co.jp

Initially, its applications were concentrated in the textile industry for dyeing materials like wool, nylon, and silk. pylamdyes.comtaiyo-fc.co.jp Over time, its use has expanded significantly. It found application in coloring a wide array of products, including industrial cleaners, soaps, detergents, and water-soluble adhesives. pylamdyes.com More recently, this compound has been identified as a crucial raw material for dyes used in the manufacturing of color filters for the information electronics industry. taiyo-fc.co.jp

Scope and Significance of Current Academic Investigations

Current research continues to explore the diverse applications of this compound. In academic and industrial laboratories, it serves as a model compound for studying dye behavior, interactions, and degradation pathways. chemimpex.com

Key areas of contemporary investigation include:

Biological Staining : In laboratory settings, this compound is used as a stain for biological specimens, aiding in the microscopic visualization of cellular structures. chemimpex.com

Materials Science : Its optical properties are being explored for use in sensing technologies, where changes in its spectral characteristics can indicate the presence of specific analytes.

Digital Printing : The dye is utilized in digital printing inks, contributing to high-resolution and vibrant color reproduction in various digital media. specialchem.com

Environmental Science : Studies are being conducted on the biodegradation of this compound, as understanding its environmental fate is crucial due to its widespread use.

The compound's versatility ensures its continued relevance in both established industries and emerging technological fields. chemimpex.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 12220-28-9 |

| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ |

| Molecular Weight | 676.73 g/mol |

| Appearance | Dark red to brown powder |

| Lambda max (H₂O) | 525.0 to 529.0 nm |

| Solubility | Soluble in water |

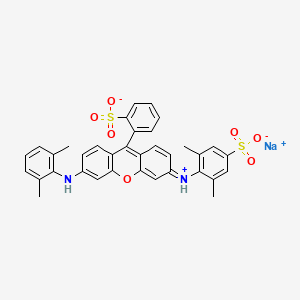

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

12220-28-9 |

|---|---|

Fórmula molecular |

C35H29N2NaO7S2 |

Peso molecular |

676.7 g/mol |

Nombre IUPAC |

sodium;3-[[6-(2,6-dimethylphenyl)azaniumylidene-9-(2-sulfonatophenyl)xanthen-3-yl]amino]-2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C35H30N2O7S2.Na/c1-20-8-7-9-21(2)34(20)36-24-13-15-26-29(18-24)44-30-19-25(37-35-22(3)12-17-31(23(35)4)45(38,39)40)14-16-27(30)33(26)28-10-5-6-11-32(28)46(41,42)43;/h5-19,37H,1-4H3,(H,38,39,40)(H,41,42,43);/q;+1/p-1 |

Clave InChI |

MLYDRRZQNRGWEQ-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC1=C(C(=CC=C1)C)[NH+]=C2C=CC3=C(C4=C(C=C(C=C4)NC5=C(C=CC(=C5C)S(=O)(=O)[O-])C)OC3=C2)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies of Acid Red 289

Post-Synthetic Modification and Functionalization Approaches

Control over Regioselectivity and Yield in Derivatization

The derivatization of Acid Red 289, like other complex organic molecules, presents challenges in controlling which specific site on the molecule undergoes reaction (regioselectivity) and maximizing the amount of desired product formed (yield). While direct literature detailing specific regioselective derivatization strategies for this compound is limited, general principles for azo dye modification can be applied.

Azo dyes, including this compound, possess multiple functional groups and aromatic rings that could potentially be modified. Strategies to control regioselectivity typically involve:

Protecting Groups: Temporarily blocking specific reactive sites to direct reactions to desired locations.

Catalyst Selection: Employing catalysts that exhibit inherent selectivity for particular functional groups or positions within the molecule. For instance, in the oxidation of certain organic compounds, the choice of oxidizing agent and reaction conditions can significantly influence the site of oxidation acs.org.

Reaction Conditions: Fine-tuning parameters such as temperature, solvent, pH, and reagent concentration can steer the reaction towards specific outcomes. For example, in the synthesis of cinnamic acid derivatives, adjusting reaction temperature and time can control the ratio of substituted products preprints.orgbeilstein-journals.org. Similarly, the pH plays a crucial role in the stability and solubility of dyes like this compound in aqueous solutions pylamdyes.com.

Achieving high yields in derivatization often requires optimizing these parameters to minimize side reactions and product degradation. For example, in the synthesis of related compounds, controlled addition of reagents like ferric chloride (FeCl₃) is used to prevent over-oxidation, thereby improving yield .

Purification and Isolation Techniques for High-Purity Derivatives

Once derivatization reactions are performed, the isolation and purification of the resulting products are critical to obtain compounds with defined structural integrity and purity. The methods employed are crucial for removing unreacted starting materials, byproducts, and reagents.

Recrystallization and Chromatographic Purification Methods

Recrystallization: This classic purification technique relies on the differential solubility of the desired derivative and impurities in a chosen solvent or solvent mixture. For this compound itself, purification has been reported using recrystallization from a water-ethanol (3:1) mixture, which enhances solubility control . This approach can be adapted for its derivatives, selecting solvents where the derivative has moderate solubility at elevated temperatures and low solubility at reduced temperatures, while impurities remain soluble or insoluble under these conditions.

Chromatographic Methods: Chromatography is indispensable for separating complex mixtures and achieving high purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC using C18 columns, is a standard technique for both purification and quantification najah.edu. Mobile phases often consist of acetonitrile (B52724) and phosphate (B84403) buffers, with pH adjustments to optimize peak resolution najah.edu. For this compound, HPLC with UV detection at 500–520 nm is commonly used .

Other Chromatographic Techniques: Depending on the nature of the derivatives, other chromatographic methods like column chromatography or preparative TLC might also be employed. The choice of stationary and mobile phases is guided by the polarity and chemical properties of the derivative and impurities.

Evaluation of Purity and Structural Integrity

After purification, rigorous analytical techniques are employed to confirm the purity and structural identity of the synthesized this compound derivatives.

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: This technique is vital for confirming the presence of chromophores and determining the maximum absorption wavelength (λmax), which is characteristic of the dye's structure and conjugation . For this compound, λmax values are typically observed in the range of 507–552 nm .

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups present in the molecule, such as sulfonic acid (-SO₃H) and azo (-N=N-) bonds, by analyzing characteristic vibrational frequencies .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the arrangement of atoms and the chemical environment of protons and carbons, respectively, allowing for definitive structural elucidation and assessment of purity .

Mass Spectrometry (MS): Techniques like LC-MS/MS or high-resolution MS confirm the molecular weight of the derivative and can provide fragmentation patterns that aid in structural identification . The molecular weight of this compound is approximately 676.73 g/mol .

Chromatographic Purity Assessment: Analytical HPLC is routinely used to assess the purity of the isolated derivatives. A purity of >98% is often achieved and confirmed via C18 column analysis .

Advanced Spectroscopic and Analytical Characterization of Acid Red 289

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the specific chemical bonds and functional groups within the Acid Red 289 molecule.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. thermal-lube.com The analysis of the FTIR spectrum of this compound reveals several characteristic absorption bands that confirm its molecular structure.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| ~3417-3411 | O-H Stretching | - | nih.gov |

| ~3070 | Aromatic C-H | Weak | |

| ~2900 | Aliphatic C-H | Medium | |

| ~1590 | N=N (Azo) | Medium | |

| ~1180 | S=O (Sulfonic acid) | Strong |

This table is based on data from multiple sources and may include findings from similar azo dyes for comparative purposes.

The broad absorption band observed between 1170–1200 cm⁻¹ is a clear indicator of the sulfonate groups, which are crucial for the dye's water solubility. The medium intensity peak around 1590 cm⁻¹ is characteristic of the N=N stretching vibration, confirming the presence of the azo linkage that forms the basis of the chromophore.

Raman spectroscopy provides complementary information to FTIR by detecting molecular vibrations that cause a change in polarizability. nih.gov It is particularly useful for analyzing the non-polar bonds and symmetric vibrations within the molecular structure. While specific Raman data for this compound is not extensively available in the provided search results, the technique is widely applied for the analysis of azo dyes. wvu.edu

For related compounds, Raman spectroscopy has been used to identify characteristic bands for C=C alkyl stretching and C-H ethylene (B1197577) deformation, which are expected to be present in the structure of this compound. researchgate.net Studies on other dyes have shown that Raman spectroscopy can be a powerful, non-destructive tool for identifying pigments. rsc.org However, fluorescence from the dye can sometimes interfere with the Raman signal, which can be a challenge in the analysis of highly colored compounds like this compound. wvu.edu

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy techniques are essential for understanding the light-absorbing and emitting properties of this compound. These methods provide insights into the chromophoric system and the electronic transitions that give the dye its characteristic color.

UV-Visible spectroscopy is used to determine the maximum absorption wavelength (λmax) of this compound and to analyze its chromophoric structure. The dye exhibits strong absorption in the visible region, which is responsible for its intense red color. researchgate.net

The chromophore of this compound is based on a xanthene core, which features a conjugated π-electron system. This extended conjugation is responsible for the strong absorption of light in the visible spectrum. The absorption is attributed to π→π* transitions within this chromophoric system. The presence of auxochromes, such as amino groups, can further influence the absorption characteristics.

The maximum absorption wavelength (λmax) for this compound in water is consistently reported to be in the range of 525-529 nm. tcichemicals.comavantorsciences.comtcichemicals.com

Table 2: UV-Visible Absorption Data for this compound

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| λmax | 525-529 nm | Water | tcichemicals.comavantorsciences.comtcichemicals.com |

The high molar absorptivity value indicates a strong light absorption capacity, which is a critical property for its applications in dyeing and printing.

Fluorescence spectroscopy is employed to study the emission properties of this compound after it absorbs light. This technique provides information on the dye's fluorescence emission spectrum, which is crucial for its applications in cellular imaging and as a fluorescent tracer. nih.govchemimpex.com

When excited with an appropriate wavelength of light, this compound emits light at a longer wavelength. google.com The mechanism involves the binding of the dye to target molecules and the subsequent emission of light upon excitation. Studies have shown that this compound can be used in fluorescence microscopy to visualize cellular components due to its ability to selectively bind to proteins and nucleic acids. chemimpex.com

In one study involving red fluorescent inks containing this compound, the fluorescence spectrum was observed in the range of 500 nm to 700 nm upon excitation with UV light at 254 nm. google.com The study also noted that these inks exhibit a peak of fluorescence between approximately 500 nm and 700 nm. google.com

Circular Dichroism (CD) spectroscopy is a technique used to investigate the chiral nature of molecules. It measures the differential absorption of left- and right-circularly polarized light. While the primary structure of this compound does not inherently possess a chiral center, its conformation when bound to chiral biomolecules, such as proteins or DNA, could potentially induce a CD signal.

For similar dye-protein interaction studies, CD spectroscopy has been used to confirm changes in the secondary structure of the protein upon binding of the dye. researchgate.net Although no specific CD spectroscopy studies were found for this compound in the provided search results, this technique could be applicable to study its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides a detailed map of the chemical environments and connectivity within the molecule.

One-dimensional NMR experiments, including ¹H and ¹³C NMR, are fundamental for identifying the different types of proton and carbon atoms present in the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals distinct signals corresponding to the various protons in the structure. The chemical shift (δ) of each signal is indicative of the proton's local electronic environment.

Aromatic Protons: Protons on the xanthene core and attached phenyl rings typically appear in the downfield region of the spectrum, generally between δ 6.0 and 8.5 ppm. Their exact positions are influenced by the electron-withdrawing effects of the sulfonate (–SO₃⁻) groups and the electron-donating nature of the amino linkages.

Benzylic Protons: The protons of the methyl groups attached directly to the aromatic rings are deshielded and resonate at approximately δ 2.2–3.0 ppm.

Methyl Protons: The methyl groups give rise to sharp singlet signals, typically found in the range of δ 0.9–2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the large size and complexity of this compound, the spectrum contains numerous signals corresponding to the 35 carbon atoms in its structure. Key regions include:

Aromatic and Xanthene Carbons: A multitude of signals appear in the δ 110–160 ppm range, corresponding to the carbons of the xanthene and phenyl ring systems.

Methyl Carbons: The carbons of the dimethyl substituents are located in the upfield region of the spectrum, typically below δ 20 ppm.

A representative summary of expected NMR data, based on analysis of related xanthene compounds, is presented below. researchgate.net

| Technique | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR (in DMSO-d₆) | 8.70 - 6.69 | Aromatic protons (xanthene and phenyl rings) |

| 2.87 | Methyl protons (-CH₃) | |

| Note: Signal multiplicity (singlet, doublet, multiplet) provides further structural detail. | ||

| ¹³C NMR (in DMSO-d₆) | 169.0 - 97.5 | Aromatic & Xanthene carbons |

| 18.1 | Methyl carbons (-CH₃) | |

| Note: Chemical shifts are highly sensitive to the solvent and specific substitution pattern. |

While 1D NMR identifies the types of atoms present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them, confirming how the individual structural fragments are pieced together. mdpi.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). nih.gov For this compound, COSY spectra would show cross-peaks connecting adjacent protons on the aromatic rings, allowing for the unambiguous assignment of signals within each phenyl and xanthene ring system. uzh.ch This is vital for confirming the substitution patterns on the aromatic moieties.

HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D technique correlates the chemical shifts of protons directly with the carbon atoms to which they are attached (a one-bond ¹H-¹³C correlation). pressbooks.pub An HSQC spectrum of this compound would display a cross-peak for every C-H bond in the molecule, linking each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. frontiersin.org This allows for the definitive assignment of the carbon skeleton by leveraging the better signal dispersion of the ¹H spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the mass, and therefore the molecular weight, of a molecule. It also allows for the study of fragmentation patterns, which serve as a fingerprint for structural confirmation.

High-resolution mass spectrometry (HRMS) is used to measure the mass of an ion with extremely high accuracy. For this compound, with a molecular formula of C₃₅H₂₉N₂NaO₇S₂, the theoretical monoisotopic mass can be calculated precisely. HRMS analysis provides an experimental mass value that can be compared to the theoretical value. A close match (typically within a few parts per million, ppm) provides unequivocal confirmation of the elemental composition, distinguishing this compound from any other compounds that might have the same nominal mass. mdpi.com The reported molecular weight of the sodium salt is 676.73 g/mol . avantorsciences.com

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce smaller product ions. The resulting fragmentation pattern is characteristic of the precursor ion's structure. For this compound, the molecular ion (e.g., [M-Na]⁻ at m/z 653) would be isolated and fragmented. Expected fragmentation pathways would include:

Loss of Sulfonate Groups: Cleavage of the C-S bonds, leading to the loss of SO₃ moieties (mass loss of 80 Da).

Cleavage of Amino Linkages: Fragmentation at the bonds connecting the dimethylphenylamino groups to the central xanthene core.

Xanthene Ring Fragmentation: Breakup of the central tricyclic ring system.

Analyzing these specific losses allows chemists to piece together the molecular structure, confirming the identity and location of the various substituent groups.

Chromatographic and Electrophoretic Separation Methods

Due to the complexity of dye synthesis and formulation, analytical methods are required to separate this compound from impurities, isomers, or other components in a mixture.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and quantification of this compound. A common approach involves reversed-phase chromatography using a C18 column, where a polar mobile phase (often a mixture of water/buffer and a solvent like acetonitrile) is used. The highly polar sulfonate groups give the dye its anionic character, influencing its retention behavior. Thin-layer chromatography (TLC) is also utilized for rapid qualitative analysis, for instance, in studying the mobility and separation of dye-fixer complexes. tcichemicals.com

Electrophoretic Methods: Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for charged molecules like this compound. researchgate.net In Capillary Zone Electrophoresis (CZE), ions migrate through a capillary under the influence of an electric field at different rates depending on their charge-to-size ratio. libretexts.org Given that this compound possesses two sulfonate groups, it is strongly anionic in solution, making it an ideal candidate for separation and analysis by CZE, which offers rapid analysis times and requires minimal sample and solvent volumes. lumexinstruments.compmda.go.jp

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds in a liquid mixture. advancechemjournal.com For complex substances like this compound, HPLC is indispensable for assessing purity and performing quantitative analysis. The method separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.com

Research Findings:

The most prevalent mode for the analysis of azo dyes is reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase. advancechemjournal.comoup.comresearchgate.net For this compound and structurally similar dyes, C18 columns are the most frequently employed stationary phase. oup.comresearchgate.netnih.gov

The mobile phase composition is critical for achieving optimal separation. A common approach involves a gradient or isocratic elution using a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) buffer, adjusted to a specific pH. nih.gov This combination allows for the fine-tuning of the separation of the main dye from its isomers, precursors, and other impurities. For instance, analyses of various azo dyes have demonstrated good linearity (r² ≥ 0.9998) and low limits of detection (LOD) and quantification (LOQ), underscoring the method's precision. nih.gov Purity analysis of this compound by HPLC has been reported to achieve greater than 98%.

Detection is typically accomplished using a UV-Visible or a Diode Array Detector (DAD), which monitors the absorbance at specific wavelengths. oup.commdpi.com For this compound, the maximum absorption (λmax) is in the range of 525-529 nm, making this an ideal wavelength for detection. For more sensitive trace analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.govlaborindo.com

Table 1: Typical HPLC Parameters for Azo Dye Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | oup.comresearchgate.netmdpi.com |

| Stationary Phase | C18 column | oup.comresearchgate.netnih.gov |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate or sodium acetate) | nih.govmdpi.com |

| Elution | Isocratic or gradient | nih.govmdpi.com |

| Detector | Diode Array Detector (DAD) or UV-Vis | oup.comnih.govmdpi.com |

| Detection Wavelength | Set at the λmax of the analyte (e.g., ~529 nm for this compound) | nih.gov |

| Flow Rate | Typically 1.0 mL/min | oup.comnih.gov |

| Application | Purity assessment, quantification of major components and impurities | advancechemjournal.comoup.comnih.gov |

Capillary Electrophoresis for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their size-to-charge ratio in an electric field. longdom.orgclinicallab.com It is particularly well-suited for the analysis of charged species, such as the sulfonated xanthene dye this compound. The technique utilizes a narrow-bore fused-silica capillary, which allows for the application of high voltages, leading to rapid and highly efficient separations with minimal sample consumption. longdom.orglabmanager.com

Research Findings:

The fundamental principle of CE involves the differential migration of analytes under the influence of an electric field. longdom.org This migration is a combination of the analyte's electrophoretic mobility (based on its charge and size) and the electroosmotic flow (the bulk flow of the buffer solution). aurorabiomed.com For sulfonated dyes, which carry a negative charge, CE provides an excellent mechanism for charge-based separation. nih.gov

Different modes of CE can be employed for dye analysis. Capillary Zone Electrophoresis (CZE) is the most common mode, where separation occurs in a free electrolyte solution, and analytes migrate in distinct zones according to their charge-to-mass ratio. longdom.orgaurorabiomed.com This makes CZE ideal for separating dye isomers and impurities that differ in their degree of sulfonation or other charged functional groups. Studies on various sulfonated azo dyes have successfully used CZE with photodiode-array detection to achieve low detection limits. nih.gov On-line pre-concentration techniques, such as large-volume sample stacking (LVSS), can be combined with CE to further enhance sensitivity, achieving enrichment factors of over 200-fold for certain azo dyes. tandfonline.com

The background electrolyte (BGE) composition, including its pH and any additives, is a critical parameter. For anionic dyes, alkaline buffers are often used. For example, a buffer at pH 11.5 has been used for the separation of several sulfonated azo dyes. nih.gov Another study utilized a sodium tetraborate (B1243019) buffer at pH 10.0 for analyzing azo dyes in water samples. tandfonline.com

Table 2: Typical Capillary Electrophoresis Parameters for Azo Dye Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | aurorabiomed.comnih.gov |

| Capillary | Fused silica | clinicallab.com |

| Background Electrolyte (BGE) | Alkaline buffers (e.g., Phosphate/Tetrabutylammonium hydroxide (B78521), Sodium tetraborate) | nih.govtandfonline.com |

| Separation Voltage | High voltage (e.g., 14.0 kV) | tandfonline.com |

| Detection | Diode Array Detector (DAD) or UV-Vis | aurorabiomed.comnih.gov |

| Application | Separation of charged molecules, analysis of isomers and impurities | longdom.orgnih.govnih.gov |

| Advantages | High resolution, fast analysis, low sample and reagent consumption | longdom.orglabmanager.com |

Mechanistic Investigations of Acid Red 289 Chemical Reactivity

Oxidation Pathways and Mechanisms

Oxidation processes involve the loss of electrons, often leading to the breakdown of chromophoric groups within dye molecules, resulting in decolorization. For Acid Red 289, oxidation can be induced by chemical reagents or photocatalytic processes.

Oxidative Degradation under Chemical Reagents

While specific detailed studies on the oxidative degradation of this compound using chemical reagents are limited in the provided literature, general principles of azo dye oxidation suggest several potential pathways. Chemical oxidants commonly employed for dye degradation include hydrogen peroxide (H₂O₂), ozone (O₃), and Fenton's reagent (Fe²⁺/H₂O₂).

The Fenton reaction mechanism, for instance, involves the generation of highly reactive hydroxyl radicals (•OH) through the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide mdpi.com: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals are potent oxidizing agents that can attack various parts of the dye molecule, including the azo bond (-N=N-) and aromatic rings, leading to ring cleavage and eventual mineralization to simpler compounds like CO₂ and H₂O mdpi.com. Other chemical oxidants like peroxymonosulfate (B1194676) (PMS) can also generate reactive species, such as sulfate (B86663) radicals (SO₄•⁻), which contribute to dye degradation researchgate.net. Ferric chloride (FeCl₃) has been noted as an oxidizing agent used in the synthesis of this compound, involving dehydrogenation steps worlddyevariety.com, but its role in degradation pathways is not detailed.

Photocatalytic Oxidation Mechanisms

Photocatalytic oxidation offers an advanced oxidation process (AOP) for dye degradation, typically employing semiconductor materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV or visible light irradiation nih.govacs.orgbeilstein-journals.org. The general mechanism involves the photoexcitation of the semiconductor catalyst, generating electron-hole pairs. These charge carriers migrate to the catalyst surface, where they initiate redox reactions with adsorbed molecules acs.orgbeilstein-journals.org.

The photogenerated electrons can reduce adsorbed oxygen to superoxide (B77818) radical anions (O₂•⁻), while the photogenerated holes can oxidize water or hydroxide (B78521) ions to hydroxyl radicals (•OH) nih.govacs.org. Both •OH and O₂•⁻ are highly reactive oxygen species (ROS) capable of attacking the dye molecule. For azo dyes, photocatalytic oxidation can lead to the cleavage of the azo bond and the degradation of aromatic rings nih.govresearchgate.net. While specific kinetic data for this compound's photocatalytic degradation are not detailed, studies on other acid dyes indicate that the efficiency depends on factors such as catalyst type, light intensity, pH, and dye concentration nih.gov.

Reduction Pathways and Mechanisms

Reduction processes involve the gain of electrons, which can significantly alter the structure of azo dyes, particularly by cleaving the azo linkage.

Reductive Cleavage of Azo Bonds

A characteristic reaction of azo dyes, including this compound, is the reductive cleavage of the azo bond (-N=N-) under anaerobic or reducing conditions ohsu.eduwur.nl. This process is often mediated by microorganisms or chemical reducing agents such as sodium dithionite (B78146). The cleavage of the azo bond typically results in the formation of colorless aromatic amines ohsu.eduwur.nlfrontiersin.org. For example, studies on other azo dyes like Congo Red have shown that the disappearance of the characteristic peak associated with azo bond stretching vibrations (around 1584 cm⁻¹) in FTIR spectra confirms this cleavage proquest.com. Similarly, the degradation of Acid Orange 7 under anaerobic conditions by Shewanella oneidensis resulted in the formation of aromatic amines like sulfanilic acid and 2-amino-1-naphthalenol frontiersin.org. This reductive pathway is significant in biological wastewater treatment systems where anaerobic conditions prevail.

Electrochemical Reduction Studies

Electrochemical reduction involves the direct transfer of electrons from an electrode to the dye molecule. While general principles of electrochemical reduction are well-established for various organic compounds rsc.orgresearchgate.netmst.edumdpi.com, specific studies detailing the electrochemical reduction pathways and kinetics of this compound are not extensively covered in the provided literature. Electrochemical methods can offer precise control over the reduction potential, allowing for targeted transformations. The reduction of azo dyes electrochemically can also lead to the cleavage of the azo bond, forming aromatic amines, depending on the applied potential and electrode material.

Substitution Reactions and Derivatization Kinetics

This compound, like many organic molecules, can potentially undergo substitution reactions. These reactions involve the replacement of one atom or group within the molecule by another. The sulfonic acid groups present in this compound, for example, are characteristic features that can influence its reactivity and solubility. While the literature indicates that substitution reactions can occur, leading to the formation of derivatives with varied properties cymitquimica.com, specific details regarding the mechanisms, kinetics, and the types of nucleophiles or electrophiles involved in the derivatization of this compound are not provided.

Compound List:

this compound

Hydrogen peroxide (H₂O₂)

Ozone (O₃)

Fenton's reagent (Fe²⁺/H₂O₂)

Ferric chloride (FeCl₃)

Peroxymonosulfate (PMS)

Titanium dioxide (TiO₂)

Zinc oxide (ZnO)

Sodium dithionite

Sulfanilic acid

2-amino-1-naphthalenol

Congo Red

Acid Orange 7

Methyl Red

Environmental Fate and Advanced Degradation Mechanisms of Acid Red 289

Biodegradation Pathways and Microbial Interactions

Biodegradation, driven by microorganisms, offers a promising avenue for the removal of recalcitrant organic pollutants like Acid Red 289. This process can occur under both aerobic and anaerobic conditions, involving various enzymatic activities and specific microbial communities.

Aerobic and Anaerobic Degradation Processes

The presence or absence of oxygen significantly influences the biodegradation pathways and the types of enzymes utilized by microorganisms miljodirektoratet.no. While specific studies detailing the aerobic and anaerobic degradation of this compound are limited in the provided search results, general principles for azo dye biodegradation apply.

Aerobic Degradation: In the presence of oxygen, aerobic microorganisms typically employ oxidative enzymes. These pathways often lead to the mineralization of organic compounds into carbon dioxide (CO₂) and water miljodirektoratet.no. However, many azo dyes, including those with sulfonic acid groups like this compound, can be resistant to complete aerobic biodegradation.

Anaerobic Degradation: Under anaerobic conditions, reductive enzymes, particularly azoreductases, are central to the degradation of azo dyes. These enzymes cleave the azo bond (-N=N-) nih.gov. This initial cleavage is often the rate-limiting step and can lead to the formation of aromatic amines and other intermediates, which may then be further degraded aerobically or anaerobically nih.govproquest.commdpi.com. For instance, the anaerobic degradation of other azo dyes has been shown to involve the formation of sulfonated aromatic amines and biphenyl (B1667301) diamines, which can subsequently undergo desulfonation proquest.com.

While direct comparative data for this compound is scarce, research on similar azo dyes indicates that anaerobic conditions might be more effective for the initial breakdown of the azo linkage nih.govresearchgate.net.

Enzymatic Decolorization and Metabolite Identification

The decolorization and degradation of azo dyes are often mediated by specific enzymes produced by microorganisms. Azoreductases are key enzymes responsible for the reductive cleavage of the azo bond, a characteristic reaction for many dyes, including this compound nih.gov. This cleavage breaks the chromophore, leading to decolorization.

Role of Specific Microbial Consortia in Biotransformation

Specific microbial consortia, comprising diverse bacterial and fungal species, can be enriched or engineered for efficient dye degradation. While no specific consortia have been identified for this compound in the provided literature, research on other azo dyes highlights the potential of mixed cultures. For example, mixed bacterial cultures have demonstrated significant decolorization of Direct Red 81, exhibiting tolerance to high temperatures, pH, and salinity nih.gov. Similarly, Aspergillus tabacinus LZ-M has shown capability in decolorizing Acid Red 73 under anaerobic conditions, indicating the potential role of fungal species in dye biotransformation researchgate.net. The development of effective bioremediation strategies for this compound would likely involve isolating and culturing specific microorganisms or consortia capable of cleaving its azo bond and metabolizing the resulting intermediates.

Photodegradation Mechanisms under Simulated Environmental Conditions

Photodegradation, utilizing light energy to break down pollutants, is another important environmental process for dye removal. This can occur through direct photolysis or photosensitized reactions.

Direct Photolysis Pathways

Direct photolysis involves the absorption of photons by the dye molecule itself, leading to excitation and subsequent chemical reactions such as bond cleavage. For azo dyes, the azo bond is a primary target for photodegradation. Under UV or visible light irradiation, the azo linkage can undergo homolytic or heterolytic cleavage mdpi.commdpi.comresearchgate.net.

The stability and degradation pathways of dyes under light can be influenced by factors such as pH and the presence of other chemical species. For instance, it has been suggested that resolving degradation pathway contradictions for dyes like this compound may require isolating the effects of light, oxygen, and microbial activity . While specific studies on the direct photolysis of this compound are not detailed, the general mechanism for azo dyes involves the breaking of the azo bond, potentially yielding aromatic amines and other fragments proquest.commdpi.commdpi.com. The efficiency of direct photolysis is often dependent on the dye's absorption spectrum and quantum yield.

Photosensitized Degradation Processes

Photosensitized degradation utilizes a sensitizer (B1316253) molecule that absorbs light energy and then transfers this energy to the target pollutant, or generates reactive species that degrade the pollutant. Common photosensitizers include semiconductor materials like titanium dioxide (TiO₂) and various metal complexes acs.orgacs.org.

In photocatalytic degradation, semiconductor photocatalysts, when irradiated with light of appropriate wavelength, generate electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as superoxide (B77818) radical anions (O₂•⁻) and hydroxyl radicals (•OH) mdpi.comacs.org. These ROS are powerful oxidizing agents that can attack and break down dye molecules. For example, studies on other dyes have shown that •OH radicals are significant in their photodegradation mdpi.commdpi.comacs.org. Similarly, organic sensitizers like acetone (B3395972) can enhance dye solubility and promote photosensitization reactions under UV irradiation researchgate.net.

While specific photosensitized degradation studies for this compound were not found, it is plausible that photocatalytic processes involving common semiconductor photocatalysts could effectively degrade this dye by generating ROS. The efficiency of such processes would depend on factors like the photocatalyst type, light source, pH, and the concentration of the dye and sensitizer acs.orgacs.org.

Compound List:

this compound

Acid Orange 7 (AO7)

Methyl Orange (MO)

Direct Red 81 (DR81)

Congo Red

Acid Red 18

Acid Red 57

Rhodamine B (RhB)

Malachite Green (MG)

Rhodamine 6G

Fuchsin basic

Methyl Violet

Acid Red 14

Acid Red 73

Acid Red 282

Acid Red 119

Naphthionic acid

G acid (2-naphthol-6,8-disulphonic acid)

Naphthol

N,N-dimethyl-p-phenylenediamine

Sulfanilic acid

3,4-diamino-1-naphthalenesulfonic acid

Biphenyl diamine

1,2-diaminonaphthalene (B43638)

Methyl disilane (B73854)

4-oxopentanoic acid

Methylene Blue (MB)

Adsorption and Partitioning Behavior in Environmental Matrices

The removal of this compound from aqueous environments can be significantly influenced by adsorption processes onto various solid materials. While direct studies specifically detailing the adsorption of this compound are limited in the provided literature, research on similar acid azo dyes offers insights into its likely behavior.

Adsorption Isotherms and Kinetics on Diverse Adsorbents

Adsorption studies on various acid dyes, such as Acid Red 18, Acid Red 27, and Acid Red 73, commonly indicate that the adsorption process can be well-described by established isotherm and kinetic models.

Adsorption Isotherm Models: The equilibrium of adsorption is frequently modeled using the Langmuir and Freundlich isotherms. The Langmuir isotherm typically describes monolayer adsorption onto a homogeneous surface with a finite number of binding sites, while the Freundlich isotherm accounts for multilayer adsorption on a heterogeneous surface. Studies on similar acid dyes have shown varying fits, with many demonstrating a better fit to either the Langmuir or Freundlich models, suggesting diverse adsorption mechanisms depending on the adsorbent and dye properties ekb.egmdpi.comasianpubs.orgresearchgate.netuplb.edu.phjjeci.netnih.govorientjchem.orgnih.govmdpi.com. For instance, Acid Red 18 adsorption onto activated carbon often fits the Langmuir isotherm with maximum adsorption capacities (q_m) reported between 53.19 mg/g and 166.67 mg/g asianpubs.orgresearchgate.net. Similarly, Acid Red 27 adsorption on chitosan (B1678972) derivatives has shown high capacities, with some morphologies reaching over 2700 mg/g, fitting the Langmuir model mdpi.com.

Adsorption Kinetic Models: The rate at which dyes are adsorbed onto the solid phase is typically evaluated using kinetic models. The pseudo-second-order kinetic model has frequently been found to best describe the adsorption of acid dyes, including Acid Red 18 and Acid Red 27, suggesting that the rate-limiting step may involve chemical adsorption or valence forces through sharing or exchange of electrons mdpi.comasianpubs.orgresearchgate.netuplb.edu.phnih.govorientjchem.orgnih.gov. The pseudo-first-order model is also sometimes applied, but the pseudo-second-order model often provides a higher correlation coefficient (R²) ekb.egasianpubs.orgresearchgate.netuplb.edu.phnih.govnih.gov.

Table 1: Representative Adsorption Isotherm and Kinetic Parameters for Similar Acid Dyes

| Dye Studied | Adsorbent Type | Isotherm Model (Best Fit) | q_m (mg/g) | Kinetic Model (Best Fit) | R² (Kinetics) | Reference |

| Acid Red 73 | HCl-Water Hyacinth Stems | Langmuir | 50 | Pseudo-first-order | N/A | ekb.eg |

| Acid Red 27 | Chitosan Hydrogel (CSH) | Langmuir | 2732.2 | Pseudo-second-order | > 0.99 | mdpi.com |

| Acid Red 18 | Activated Carbon (Murraya koenigii seeds) | Langmuir | 53.19 | Pseudo-second-order | > 0.99 | asianpubs.org |

| Acid Red 18 | Multiwall Carbon Nanotubes (MWCNTs) | Langmuir | 166.67 | Pseudo-second-order | 0.999 | researchgate.net |

| Acid Red 18 | Activated Charcoal (Almond Shells) | Freundlich | ~44 | Pseudo-second-order | 0.981 | uplb.edu.ph |

| Acid Red 97 | Yemen Natural Clay | Freundlich, Sips | Decreases with temp. | N/A | N/A | jjeci.net |

| Acid Red 27 | PET Waste Black Carbon | Freundlich | N/A | Pseudo-second-order | N/A | nih.gov |

| Acid Red 88 | Polyaniline-CuCl₂ Composite | Langmuir | N/A | Pseudo-second-order | N/A | orientjchem.org |

| Acid Red 18 | Hexadecyl-trimethyl ammonium (B1175870) chloride modified nano-pumice | Langmuir | N/A | Pseudo-second-order | 0.999 | nih.gov |

| Acid Red 66 | Fe/C-based Composites | Langmuir | 15.5 | N/A | N/A | mdpi.com |

Note: q_m values are approximate and depend on experimental conditions. R² values indicate the goodness of fit.

Influence of Adsorbent Properties (e.g., surface chemistry, porosity)

The effectiveness of an adsorbent for this compound, like other acid dyes, is significantly influenced by its physical and chemical properties. Key factors include:

Surface Area and Porosity: A higher specific surface area generally provides more active sites for dye adsorption, leading to increased adsorption capacity. The presence of pores, particularly mesopores (2-50 nm), is crucial as it allows dye molecules to access internal adsorption sites mdpi.comjjeci.netrsc.orgfrontiersin.org. For example, chitosan hydrogels (CSH) with lower crystallinity and larger specific surface areas exhibited higher adsorption capacities for Acid Red 27 mdpi.com.

Surface Chemistry: The presence of functional groups on the adsorbent surface plays a vital role. For anionic dyes like this compound, functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups can interact with the dye molecules through various mechanisms, including electrostatic attraction, hydrogen bonding, and ion exchange rsc.orgfrontiersin.orgresearchgate.net. The surface charge of the adsorbent, which is pH-dependent, also dictates the interaction with the anionic dye.

Crystallinity: For some adsorbents, like modified chitosan, crystallinity has been identified as a primary factor affecting adsorption rates and capacities. Lower crystallinity often correlates with higher adsorption efficiency due to increased accessibility of active sites mdpi.com.

Desorption Dynamics and Environmental Release

The reversibility of adsorption is a critical aspect of an adsorbent's lifecycle and potential for environmental release. While specific desorption studies for this compound are not detailed in the provided results, research on similar dyes suggests that desorption can occur under specific conditions. For instance, the desorption of Acid Red 88 in alkaline solutions (e.g., NaOH) indicated that the dye was primarily adsorbed via ion exchange, and while the adsorbent could be regenerated, dye removal efficiency decreased over successive cycles orientjchem.org. The reversibility of adsorbed dyes in mineral acids or bases often suggests physisorption mechanisms academicjournals.org. If conditions change, such as a shift in pH or the presence of competing ions, the adsorbed this compound could potentially desorb from the adsorbent material, leading to its re-release into the environment.

Elucidation of Degradation Byproducts and Transformation Products

Analytical Techniques for Byproduct Identification (e.g., GC-MS, LC-MS)

Identifying the complex mixture of compounds formed during dye degradation requires sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with high-resolution mass analyzers (e.g., LC-MS/MS, UHPLC-Q-TOF MS), are indispensable tools for this purpose nih.govcanada.caresearchgate.netresearchgate.netresearchgate.netmdpi.com.

GC-MS: This technique is widely used to separate, identify, and quantify volatile and semi-volatile organic compounds. It can detect and characterize smaller, more volatile degradation intermediates formed from azo dyes nih.govresearchgate.netresearchgate.net.

LC-MS: Liquid Chromatography-Mass Spectrometry is particularly effective for analyzing polar, non-volatile, or thermally labile compounds, which are common among dye degradation products. High-resolution LC-MS/MS methods provide accurate mass data essential for determining elemental composition and elucidating the structures of unknown transformation products canada.caresearchgate.netresearchgate.net. Studies on the degradation of other azo dyes have identified products containing aromatic amine or amide groups using these advanced techniques researchgate.netresearchgate.net.

FTIR spectroscopy is also employed to identify functional groups present in the degradation products, complementing MS-based analyses nih.govresearchgate.net.

Proposed Degradation Pathways and Reaction Intermediates

The degradation of azo dyes like this compound is often initiated by the cleavage of the azo bond (-N=N-), which is the primary chromophore responsible for the dye's color.

Azo Bond Cleavage: Under anaerobic conditions, the azo bond is susceptible to reductive cleavage, yielding aromatic amines ijcmas.comohsu.edu. These aromatic amines can be further degraded or mineralized under aerobic conditions. Coupled anaerobic-aerobic treatment strategies are often employed for efficient azo dye removal ijcmas.com.

Enzymatic Degradation: Ligninolytic enzymes, such as laccases (Lac), manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP), produced by microorganisms, can catalyze the degradation of azo dyes. These enzymes can operate through free radical mechanisms, leading to the formation of phenolic compounds and other intermediates. However, enzymatic degradation can sometimes result in the formation of toxic aromatic amines nih.govijcmas.comohsu.edu.

Oxidative Degradation: Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), can also degrade azo dyes. These radicals can attack various parts of the dye molecule, leading to ring cleavage and mineralization researchgate.netohsu.edu.

Hydrolysis: this compound's stability is noted to decrease above pH 7, where hydrolysis of the azo bond can accelerate degradation, leading to a loss of its characteristic color .

The degradation process can yield a variety of intermediates, including aromatic amines, phenolic compounds, quinones, and smaller aliphatic acids nih.govresearchgate.netresearchgate.netohsu.edu. The presence of aromatic amine or amide groups in some degradation products raises concerns regarding their potential toxicity researchgate.netresearchgate.net. Therefore, comprehensive analysis using techniques like GC-MS and LC-MS is essential to fully understand the degradation pathways and identify all transformation products to assess their environmental implications.

Interactions of Acid Red 289 with Advanced Materials and Surfaces

Adsorption Phenomena on Solid-State Substrates

The adsorption of Acid Red 289 onto solid-state substrates is influenced by the surface chemistry of the materials and the environmental conditions, such as pH. While specific quantitative data for this compound is scarce in the provided snippets, general principles of dye adsorption on similar materials can be inferred.

Research on dye adsorption commonly involves materials like metal oxides and carbon-based substances due to their high surface area and tunable surface properties. Metal oxides such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides (Fe₂O₃) are recognized for their adsorption capabilities mdpi.comrsc.orggoogle.com. Similarly, carbon-based nanomaterials, including carbon nanotubes (CNTs), graphene-based nanoparticles (GNPs), and activated carbon, are extensively studied for their efficacy in removing contaminants, including dyes, from wastewater mdpi.compreprints.org. These materials offer abundant surface sites for the adsorption of anionic dyes like this compound. For instance, modified activated carbons have demonstrated improved adsorption capacities for various organic pollutants preprints.org.

The mechanisms governing dye-surface interactions typically involve a combination of forces such as electrostatic interactions, hydrogen bonding, van der Waals forces, and π-π stacking researchgate.netdoi.orgopen.ac.uk. For anionic dyes like this compound, electrostatic attraction can occur with positively charged surfaces, which is often pH-dependent. For example, at lower pH values, the surface of many materials can become protonated, leading to a positive charge that attracts the negatively charged dye molecules researchgate.netmdpi.com. Hydrogen bonding can also play a role, particularly if the adsorbent material possesses functional groups capable of donating or accepting hydrogen bonds with the dye molecules researchgate.netopen.ac.uk. Adsorption isotherm models, such as the Langmuir and Freundlich models, are often employed to describe the equilibrium of dye adsorption, providing insights into the nature of the interaction (e.g., monolayer adsorption vs. multilayer adsorption) doi.orgmdpi.com.

Integration into Functional Composites and Hybrid Materials

This compound can be integrated into various composite and hybrid materials, leveraging its properties for enhanced functionalities.

This compound is utilized as a coloring agent in polymer science and coatings . Its water solubility and vibrant red hue make it suitable for dyeing natural and synthetic fibers such as wool, silk, and nylon, providing a bright red shade with good color fastness dyestuff.co.in. It is also incorporated into industrial cleaning products, soaps, and detergents to impart color pylamdyes.com. Furthermore, its application extends to ink production, particularly in inkjet inks, where its color enhances print quality .

While specific examples of this compound being functionalized onto nanomaterials are not explicitly detailed in the provided snippets, the broader field of dye-functionalized nanomaterials is active. Nanomaterials, including carbon-based nanoparticles and metal oxides, are often functionalized to improve their adsorption capacity and introduce new properties mdpi.comrsc.orggoogle.comresearchgate.net. The principles of attaching dyes to nanomaterials for applications like sensing, catalysis, or enhanced adsorption are well-established. For instance, functionalization of chitosan (B1678972) with nanoparticles has been explored for dye adsorption researchgate.net.

Surface Science Investigations of Dye Monolayers and Thin Films

Surface science techniques are crucial for understanding the behavior of molecules at interfaces, including the formation of dye monolayers and thin films. Techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and Raman spectroscopy are employed to characterize the composition, topography, and molecular arrangement of thin films and surfaces horiba.commdpi.comwhiterose.ac.ukresearchgate.net. These methods can elucidate the chemical interactions and structural integrity of dye molecules when deposited as thin films or incorporated into surface coatings, providing insights into their surface chemistry and performance horiba.comwhiterose.ac.uk.

Applications of Acid Red 289 in Advanced Analytical and Bio Imaging Systems

Role as a Model Compound in Dye Behavior and Interaction Studies

Studies on Dye Aggregation and Dispersion

The behavior of Acid Red 289 in solution, particularly its tendency to aggregate or disperse, is a critical factor for its performance in analytical applications. Research indicates that the dye's aggregation state is significantly influenced by pH . In acidic environments, specifically within the pH range of 2–4, this compound exhibits enhanced solubility and stability. This is attributed to the protonation of its sulfonic acid groups, which effectively reduces dye aggregation and maintains the dye in a more dispersed state . Conversely, at pH values above 7, the dye's stability decreases due to hydrolysis of the azo bond, leading to degradation and a loss of its chromophoric properties . Maintaining the dye in a monodisperse state is crucial for consistent spectral responses and to prevent light scattering or precipitation that could interfere with sensitive analytical measurements. While specific studies detailing dispersion mechanisms in advanced analytical systems are ongoing, the pH-dependent aggregation behavior underscores the importance of controlled solution conditions .

Application in Sensing Technologies

The inherent optical characteristics and the ability of this compound to interact with specific molecules position it as a valuable component in sensing technologies alfa-chemistry.com. Its utility in sensing stems from its capacity to undergo detectable changes in its spectral properties or luminescence when exposed to specific analytes or environmental variations .

pH-Responsive Dye Systems

This compound's sensitivity to pH variations makes it suitable for developing pH-responsive dye systems. The dye's solubility and stability are directly correlated with the surrounding pH . As previously noted, acidic conditions (pH 2–4) promote protonation of sulfonic acid groups, leading to reduced aggregation and increased stability . In contrast, alkaline conditions (pH > 7) can induce degradation through azo bond hydrolysis, resulting in altered spectral properties . These pH-induced changes in absorbance or fluorescence can be calibrated to serve as indicators for monitoring acidity or alkalinity in various samples.

Development of Spectroscopic Sensors for Specific Analytes

This compound can be integrated into spectroscopic sensors designed for the detection of specific analytes. The dye's mechanism of action involves binding to target molecules, which can trigger changes in its photophysical properties, such as absorption maxima or fluorescence intensity . These alterations, when correlated with the concentration of the target analyte, enable spectroscopic quantification. The significant absorption and luminescence capabilities characteristic of xanthene dyes, including this compound, enhance its potential for sensitive detection, even at low analyte concentrations alfa-chemistry.com. Furthermore, its role as a tracer in various analytical applications suggests its utility in developing flow-based sensors or microfluidic devices where its spectral behavior can be monitored in real-time chemimpex.com.

Theoretical and Computational Chemistry Studies of Acid Red 289

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer insights into the dynamic behavior and spatial arrangements of molecules. These methods are crucial for understanding how a molecule like Acid Red 289 might interact with its environment, including solvents, substrates, or biological targets.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the various spatial arrangements (conformations) a molecule can adopt and their relative stabilities. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the movement of atoms and molecules over time, revealing dynamic processes such as molecular flexibility, folding, and interactions.

While direct MD simulations specifically for this compound are not detailed in the available literature, such simulations for complex organic molecules typically involve creating a model of the molecule, defining its initial state, and then simulating its evolution under specific conditions (e.g., in a solvent). This process can reveal the range of conformations this compound might adopt in solution, identify the most stable structures, and provide information about its internal flexibility. These insights are vital for understanding how the dye might orient itself when binding to textile fibers or other substrates. Studies on protein dynamics, for instance, utilize MD simulations to explore conformational transitions and stability arxiv.orgresearchgate.netmdpi.com.

Intermolecular Interaction Modeling

Intermolecular interaction modeling focuses on understanding the forces that govern how molecules interact with each other. For dyes like this compound, these interactions are critical for its solubility, adsorption onto surfaces, and potential biological or environmental interactions. Key types of intermolecular forces include hydrogen bonding, van der Waals forces, π-π stacking, and hydrophobic interactions.

Studies on other dyes have investigated their interactions with biological molecules, revealing the importance of hydrogen bonding and hydrophobic effects in stabilizing complexes researchgate.net. For this compound, computational methods like molecular docking or explicit solvent MD simulations could be employed to model its interactions with textile fibers, identifying specific binding sites and quantifying the strength of these interactions. Understanding these forces can help predict the dye's fastness properties and its behavior in different aqueous environments.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure, which directly influences its spectroscopic, chemical, and physical properties.

Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used computational methods for calculating the electronic structure of molecules and predicting their spectroscopic properties, particularly UV-Visible absorption spectra. These calculations involve determining the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as predicting excitation energies corresponding to observed absorption bands.

For this compound, DFT/TD-DFT calculations could be performed to predict its characteristic absorption maximum (λmax), which is experimentally observed around 507–552 nm or 525.0–529.0 nm avantorsciences.comtcichemicals.com. Such calculations can elucidate the electronic transitions responsible for the dye's vibrant red color and provide insights into how structural modifications might alter its spectral properties. Studies on related dyes have successfully correlated calculated electronic transitions with experimental UV-Vis spectra, demonstrating the predictive power of these methods nih.govresearchgate.netijcce.ac.ir. Furthermore, DFT can predict other properties like molecular polarizability and hyperpolarizability, relevant for nonlinear optical applications, and vibrational frequencies for IR spectroscopy ijcce.ac.ir.

Reaction Mechanism Elucidation via Transition State Analysis

Understanding the mechanisms of chemical reactions, whether in synthesis, degradation, or transformation processes, is crucial. Computational chemistry, particularly through transition state theory (TST) and the analysis of reaction pathways, allows for the detailed elucidation of these mechanisms.

For this compound, computational methods could be applied to study its potential degradation pathways (e.g., photodegradation, oxidation, or reduction) or to optimize its synthesis. By calculating the energy profiles of proposed reaction mechanisms, including the identification of transition states and intermediates, researchers can pinpoint the rate-determining steps and understand the factors influencing reaction rates and selectivity. For example, studies on other chemical processes have utilized automated reaction network explorations and quantum chemistry to map out complex reaction pathways researchgate.nettesisenred.net.

Structure-Property Relationship Studies

Structure-property relationship (SPR) studies aim to correlate specific structural features of a molecule with its observed properties. Computational chemistry plays a pivotal role in SPR by providing quantitative data on electronic, structural, and energetic parameters that can be linked to macroscopic properties.

Compound Name List:

this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 12220-28-9 | avantorsciences.comtcichemicals.comworlddyevariety.comchemicalbook.comuni.lu |

| Molecular Formula | C₃₅H₂₉N₂NaO₇S₂ (or C₃₅H₃₀N₂O₇S₂) | avantorsciences.comworlddyevariety.comchemicalbook.comuni.lu |

| Molecular Weight | ~676.7 g/mol | avantorsciences.comtcichemicals.comworlddyevariety.comchemicalbook.com |

| Chemical Class | Xanthene derivative | worlddyevariety.com |

| Appearance | Dark red to brown powder/crystal | avantorsciences.comtcichemicals.com |

| λmax (in H₂O) | ~507–552 nm (or 525.0–529.0 nm) | avantorsciences.comtcichemicals.com |

Q & A

Q. What are the primary spectroscopic methods for characterizing Acid Red 289, and how do they validate its structural properties?

this compound (C₃₅H₂₉N₂NaO₇S₂) is typically characterized using UV-Vis spectroscopy to confirm its λmax in aqueous solutions, which is critical for applications in dye stability studies. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like sulfonic acid (-SO₃H) and azo (-N=N-) bonds, while nuclear magnetic resonance (NMR) spectroscopy resolves the aromatic proton environment . Mass spectrometry (MS) further validates the molecular ion peak at m/z 676.73 (M⁺) .

Q. Which chromatographic techniques are optimal for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection at 500–520 nm is widely used for quantification. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.5–4.5) to improve peak resolution . For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity, especially in biological or environmental samples .

Q. How does pH influence the stability and solubility of this compound in aqueous solutions?

this compound exhibits maximum solubility and stability in acidic conditions (pH 2–4) due to protonation of sulfonic acid groups, which reduces aggregation. Above pH 7, degradation accelerates via hydrolysis of the azo bond, leading to loss of chromophoric properties. Buffered solutions (e.g., citrate-phosphate) are recommended for long-term stability studies .

Advanced Research Questions

Q. What experimental design strategies mitigate interference from coexisting ions in spectrophotometric analysis of this compound?

Common interferents like Cl⁻, NO₃⁻, and metal ions (Fe³⁺, Cu²⁺) can be addressed through:

- Masking agents : EDTA for metal chelation .

- Derivatization : Selective precipitation of interferents prior to analysis .

- Multivariate calibration : Partial least squares (PLS) regression models to resolve overlapping spectral signals . A comparison of methods is shown below:

| Interferent | Mitigation Method | Recovery (%) | Reference |

|---|---|---|---|

| Fe³⁺ | EDTA (0.1 M) | 98.2 ± 1.5 | |

| NO₃⁻ | UV irradiation | 95.4 ± 2.1 |

Q. How can contradictions in reported degradation pathways of this compound be resolved?

Discrepancies in degradation mechanisms (e.g., photolytic vs. microbial pathways) require systematic validation:

- Controlled variables : Isolate light, oxygen, and microbial activity using dark controls, anaerobic chambers, and antibiotic treatments .

- Advanced analytics : Use isotope labeling (e.g., ¹⁸O-H₂O) paired with high-resolution MS to track hydroxylation or cleavage products .

- Kinetic modeling : Compare rate constants (k) under varying conditions to identify dominant pathways .

Q. What statistical approaches are recommended for optimizing the synthesis yield of this compound?

Response surface methodology (RSM) with a central composite design (CCD) is effective for optimizing reaction parameters (temperature, pH, reactant molar ratios). For example:

Q. How can reproducibility issues in batch-to-batch synthesis of this compound be addressed?

Reproducibility challenges arise from inconsistent diazotization and coupling steps. Solutions include:

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .

- Standardized protocols : Pre-purification of intermediates (e.g., aryl diazonium salts) via recrystallization .

- Quality control : Implement HPLC purity thresholds (>98%) for raw materials .

Methodological Guidance

Q. What steps ensure ethical and transparent reporting of this compound research?

- Data availability : Share raw spectral data, chromatograms, and synthetic protocols in repositories like Zenodo or Figshare .

- Reproducibility : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict of interest : Disclose funding sources and institutional partnerships in the manuscript .

Q. How should researchers structure a manuscript on this compound to meet journal standards?

- Introduction : Highlight gaps in dye degradation kinetics or environmental impact studies .

- Methods : Detail purification steps, instrument calibration, and statistical tests (e.g., Student’s t-test for replicates) .

- Results : Use tables to compare degradation rates or spectroscopic data; limit figures to 3–5 key findings .

- Discussion : Contrast results with prior studies, addressing contradictions via mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.